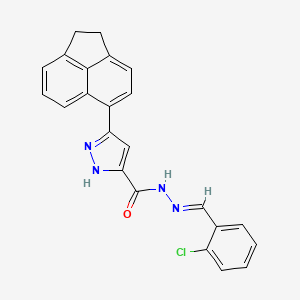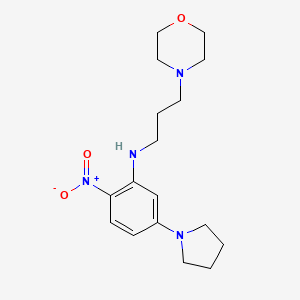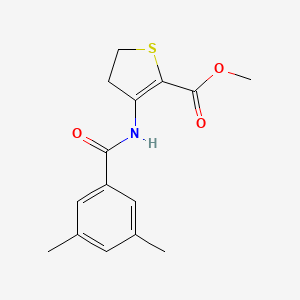![molecular formula C20H19Cl2N5O2S B11682793 N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682793.png)
N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-(2,3-ジクロロフェニル)メチリデン]-2-{[4-エチル-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドは、化学、生物学、医学などの様々な分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、ジクロロフェニル基、トリアゾール環、メトキシフェニル基を含む独自の構造が特徴であり、研究者の関心を集めています。
準備方法
合成経路と反応条件
N’-[(E)-(2,3-ジクロロフェニル)メチリデン]-2-{[4-エチル-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドの合成は、通常、複数のステップを伴います。一般的な方法の1つは、2,3-ジクロロベンズアルデヒドと2-{[4-エチル-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドを酸性条件下で縮合させることです。この反応は、通常、エタノールまたはメタノールなどの溶媒中で行われ、温度は縮合反応を促進するために約60〜70℃に維持されます。
工業的製造方法
この化合物の工業的製造は、同様の合成経路を使用する可能性がありますが、より大規模で行われます。連続フローリアクターと自動システムの使用により、製造プロセスの効率と収率を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術を使用して、化合物を純粋な形で得ることができます。
化学反応の分析
反応の種類
N’-[(E)-(2,3-ジクロロフェニル)メチリデン]-2-{[4-エチル-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドは、次のような様々な化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。
置換: この化合物は、特にジクロロフェニル基で求核置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムなどの塩基の存在下で、アミンやチオールなどの求核剤。
生成される主要な生成物
酸化: 対応するカルボン酸またはケトンの形成。
還元: アルコールまたはアミンの形成。
置換: 様々な官能基を持つ置換誘導体の形成。
科学研究の応用
N’-[(E)-(2,3-ジクロロフェニル)メチリデン]-2-{[4-エチル-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のための構成ブロックとして使用されます。
生物学: 抗菌剤または抗真菌剤としての可能性について調査されています。
医学: 抗炎症作用や抗癌作用など、潜在的な治療効果について研究されています。
工業: 新しい材料や化学プロセスの開発に利用されています。
科学的研究の応用
N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
N’-[(E)-(2,3-ジクロロフェニル)メチリデン]-2-{[4-エチル-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドの作用機序は、特定の分子標的との相互作用に関係しています。この化合物は、特定の酵素または受容体を阻害し、その生物学的効果をもたらす可能性があります。たとえば、細菌の細胞壁成分の合成に関与する酵素の活性を阻害し、それによって抗菌作用を示す可能性があります。
類似の化合物との比較
類似の化合物
- N’-[(E)-(2,3-ジクロロフェニル)メチリデン]-2-{[4-エチル-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジド
- N’-[(E)-(2,3-ジクロロフェニル)メチリデン]-2-{[4-エチル-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジド
独自性
N’-[(E)-(2,3-ジクロロフェニル)メチリデン]-2-{[4-エチル-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドの独自性は、独自の化学的および生物学的特性を与える官能基の特定の組み合わせにあります。その構造は、様々な化学的修飾を可能にし、様々な用途に役立つ化合物となっています。
類似化合物との比較
Similar Compounds
- **N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- **N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
The uniqueness of N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
特性
分子式 |
C20H19Cl2N5O2S |
|---|---|
分子量 |
464.4 g/mol |
IUPAC名 |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H19Cl2N5O2S/c1-3-27-19(13-7-9-15(29-2)10-8-13)25-26-20(27)30-12-17(28)24-23-11-14-5-4-6-16(21)18(14)22/h4-11H,3,12H2,1-2H3,(H,24,28)/b23-11+ |
InChIキー |
WDIPZPWANGKYIE-FOKLQQMPSA-N |
異性体SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl)C3=CC=C(C=C3)OC |
正規SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=C(C(=CC=C2)Cl)Cl)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-1-(3,5-dimethylphenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682723.png)
![4-Fluoro-N-[3-(4-{4-[3-(4-fluorobenzamido)phenoxy]benzenesulfonyl}phenoxy)phenyl]benzamide](/img/structure/B11682731.png)
![Ethyl 2-methyl-5-oxo-7-phenyl-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11682737.png)


![N'-[(E)-(2-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11682744.png)

![Tetramethyl 9'-methoxy-5',5'-dimethyl-6'-(3-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11682753.png)
![Ethyl 5-acetyl-2-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11682755.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B11682756.png)
![methyl 4-({(2Z)-6-[(3-chloro-4-methylphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11682768.png)
![2-[(5Z)-5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide](/img/structure/B11682781.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11682785.png)
